molecular formula C11H13BrO2 B2544242 2-(4-Bromobutoxy)benzaldehyde CAS No. 40359-43-1

2-(4-Bromobutoxy)benzaldehyde

Cat. No.: B2544242
CAS No.: 40359-43-1
M. Wt: 257.127
InChI Key: FCNFWLMGURRASB-UHFFFAOYSA-N
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Description

2-(4-Bromobutoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.127. The purity is usually 95%.
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Scientific Research Applications

Photolabile Protecting Group for Aldehydes and Ketones

2-(4-Bromobutoxy)benzaldehyde has been explored as a photoremovable protecting group for aldehydes and ketones. This application is significant in the context of releasing these compounds under controlled conditions, such as simulated physiological environments. The release of various aldehydes and ketones, including benzaldehyde, has been demonstrated effectively through both single- and two-photon-induced methods (Lu et al., 2003).

Synthesis and Structural Analysis

The compound has been used in synthesizing Schiff base compounds containing benzene moieties. These compounds, synthesized from reactions involving this compound, have been extensively analyzed using FT-IR, NMR spectroscopy, and other analytical techniques to understand their structure and properties (Khalefa, 2020).

Catalytic Applications in Organic Synthesis

This chemical also finds application in the field of organic synthesis. For instance, its use in the palladium-catalyzed ortho-bromination of substituted benzaldoximes highlights its role in facilitating the synthesis of various brominated compounds. The process efficiently yields substituted 2-bromobenzaldehydes, showcasing its utility in the synthesis of complex organic molecules (Dubost et al., 2011).

Schiff Base Compound Synthesis

The compound's role in the synthesis of Schiff base compounds has been investigated. This research focuses on understanding the properties and structural aspects of these compounds, which are significant in various chemical applications. Such studies aid in advancing the knowledge of Schiff base chemistry and its potential uses (Arunagiri et al., 2018).

Tandem Reaction Synthesis

In another application, this compound has been utilized in the one-pot synthesis of benzo[b]xanthen-12-ones and naphtha[2,3-b]furans. This method demonstrates its utility in creating complex molecular structures efficiently, highlighting its significance in synthetic chemistry (He et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and is harmful to aquatic life with long-lasting effects .

Future Directions

A paper on the synthesis of a modified Salen-type complex, the substituted 2,3-Dihydroxybenzaldehyde by butoxy linkers with TEMPO fragment using alkylation reaction, suggests that this approach opens the way for easy modification of Salen-type complexes to increase their specific characteristics . This could potentially apply to “2-(4-Bromobutoxy)benzaldehyde” as well.

Properties

IUPAC Name

2-(4-bromobutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNFWLMGURRASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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